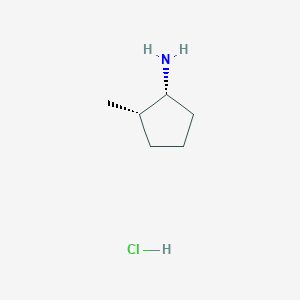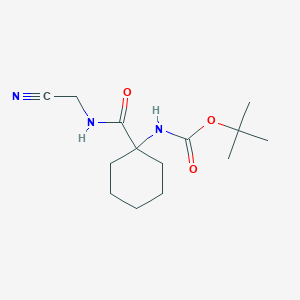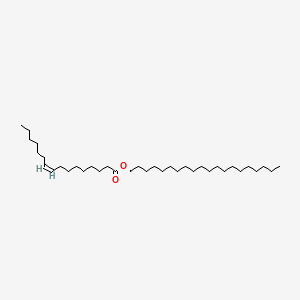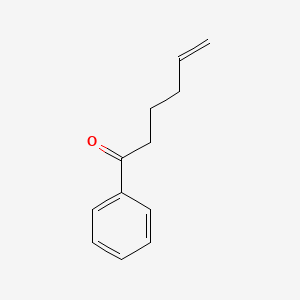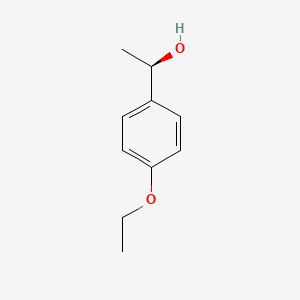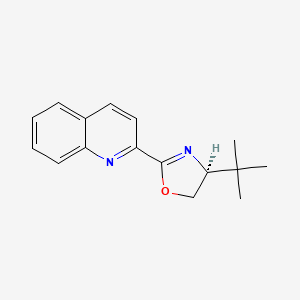
m-PEG15-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
m-PEG15-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a part of a PROTAC molecule, facilitates the interaction between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By bringing the target protein in close proximity to an E3 ubiquitin ligase, this compound enables the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome and degraded .
Pharmacokinetics
As a peg-based compound, this compound is expected to have good solubility in aqueous media . This property can enhance the bioavailability of the PROTAC.
Result of Action
The result of the action of this compound is the selective degradation of the target protein . By enabling the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, this compound allows for the specific and efficient degradation of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, takes place intracellularly Environmental factors such as pH and the presence of other proteins can influence the efficiency of protein degradation
Análisis Bioquímico
Biochemical Properties
m-PEG15-alcohol plays a crucial role in biochemical reactions as it forms an essential part of PROTAC molecules . PROTACs contain two different ligands connected by a linker, such as this compound . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is selective degradation of target proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By forming an essential part of PROTAC molecules, this compound contributes to the selective degradation of target proteins within cells . This process can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in PROTACs . PROTACs, which include this compound as a linker, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its role in the formation of PROTACs, it is reasonable to infer that its effects may change over time as the PROTACs exert their protein degradation effects .
Metabolic Pathways
Given its role in the formation of PROTACs, it is likely that it interacts with enzymes or cofactors involved in protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction typically involves the use of a base catalyst such as potassium hydroxide (KOH) to initiate the polymerization process. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-2 atm .
Industrial Production Methods
In industrial settings, the production of m-PEG15-alcohol involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a base catalyst. The process is carefully controlled to ensure the desired molecular weight and functional group distribution. The final product is purified through distillation and filtration to remove any unreacted monomers and impurities .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG15-alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides and amines.
Aplicaciones Científicas De Investigación
m-PEG15-alcohol has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
- m-PEG5-alcohol
- m-PEG10-alcohol
- m-PEG20-alcohol
Uniqueness
m-PEG15-alcohol is unique due to its specific molecular weight and functional group distribution, which make it particularly suitable for use as a linker in PROTACs. Its hydrophilic PEG spacer increases solubility in aqueous media, enhancing its utility in various applications .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O16/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h32H,2-31H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKQTKREVSBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025054 |
Source


|
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44-Pentadecaoxahexatetracontan-46-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
